molecular formula C29H35Cl3N6O3S2 B2483305 阿伐替罗帕盐酸盐 CAS No. 570403-17-7

阿伐替罗帕盐酸盐

货号 B2483305
CAS 编号: 570403-17-7
分子量: 686.11
InChI 键: JSHJSCRYBTVFTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally active, nonpeptide thrombopoietin (TPO) receptor agonist .


Synthesis Analysis

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .


Molecular Structure Analysis

Avatrombopag is a small molecule that mimics the biological effects of thrombopoietin in vitro and in vivo .


Chemical Reactions Analysis

Avatrombopag induces the proliferation of human thrombopoietin receptor-expressing cells in a concentration-dependent manner, resulting in the phosphorylation of STAT3, STAT5, and MAPK (ERK) .


Physical And Chemical Properties Analysis

Avatrombopag has a molecular weight of 649.65 and a molecular formula of C29H34Cl2N6O3S2 . It is soluble in DMSO .

科学研究应用

慢性肝病血小板减少症的治疗

氯化阿伐替洛胺是一种口服血小板生成素受体激动剂,已被研究用于治疗患有慢性肝病(CLD)的患者的血小板减少症。临床试验已经证明了它在提高血小板计数方面的有效性,从而减少了这些患者在侵入性程序中需要血小板输注或救援程序的情况。它已被证明显著增加血小板计数而没有主要不良影响,为CLD患者在接受手术或其他程序时提供了重要的治疗选择 (Terrault et al., 2014)(McCafferty & Lyseng-Williamson, 2018)

慢性免疫性血小板减少症(ITP)的疗效

氯化阿伐替洛胺已被研究用于治疗慢性免疫性血小板减少症(ITP)。研究已经突出了它在ITP患者中有效增加血小板计数的能力,具有良好的安全性。对于之前未对治疗产生反应的ITP患者,它提供了一种新颖的治疗选择 (Jurczak et al., 2018)(Długosz-Danecka et al., 2019)

药代动力学和药效学

关于氯化阿伐替洛胺的药代动力学和药效学的研究表明,它具有可预测和一致的特性,使其适用于不同患者群体的临床使用。研究已探讨了其吸收、分布、代谢和排泄,强调了其在各种临床环境中的疗效和安全性 (Nomoto et al., 2018)(Nomoto et al., 2018)

在其他血小板减少疾病中的潜力

氯化阿伐替洛胺也正在研究其在治疗其他血小板减少疾病方面的潜力,例如化疗诱导的血小板减少症。它在不同血小板减少症状的有效性扩大了其在临床医学中的适用性 (Shirley, 2018)

药物相互作用和剂量调整

研究已评估氯化阿伐替洛胺在药物相互作用方面的情况,特别是与细胞色素P450(CYP)2C9和CYP3A抑制剂和诱导剂的情况。这些发现对于优化剂量方案并确保患者在服用多种药物时的安全有效治疗至关重要 (Nomoto et al., 2018)

独特的给药和安全方面

氯化阿伐替洛胺的口服给药方式以及其安全性使其成为患者的便利选择,特别是与其他可能具有更复杂给药要求或更高不良反应风险的治疗相比。它不需要饮食限制,并且具有较低的肝毒性风险,增加了其在慢性疾病中长期使用的适用性 (Markham, 2021)

作用机制

Avatrombopag functions by mimicking the effect of thrombopoietin, the primary regulator of platelet production in the body . It increases platelet production by activating the intracellular signaling system, and promotes production of platelets and megakaryocytes from hemopoietic precursor cells .

安全和危害

Avatrombopag is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Avatrombopag has been found to be effective in the treatment of thrombocytopenia in patients with chronic liver disease and immune thrombocytopenia . Future studies could explore its use in newly diagnosed ITP or persistent ITP , and its effectiveness in first-line treatment of severe aplastic anemia . It is also suggested that a lower dose of Avatrombopag could achieve prolonged platelet support and reduce potential thrombotic risk .

属性

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJSCRYBTVFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 30 mg of the compound of Example 13 in 1 ml of MeOH, 0.12 ml of 1M NaOH aq. was added at room temperature, and the mixture was stirred for 24 hours. After the solvent was evaporated under reduced pressure, the obtained residue was dissolved in 5 ml of EtOAc, 0.2 ml of 1M HCl was added thereto, and the mixture was stirred for a while. Then, the solvent was evaporated under reduced pressure and washed with diethylether to obtain 20 mg of 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。